Tert-butyl 4-chlorobutanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 4-chlorobutanoate is typically synthesized through an esterification reaction. One common method involves reacting 4-chlorobutyric acid with tert-butanol in the presence of an acid catalyst . The reaction proceeds as follows:
4-chlorobutyric acid+tert-butanolacid catalysttert-butyl 4-chlorobutanoate+water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-chlorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different esters.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Acid or base catalysts are used in hydrolysis reactions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 4-chlorobutyric acid and tert-butanol.
Scientific Research Applications
Tert-butyl 4-chlorobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical studies to investigate enzyme-catalyzed reactions.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-chlorobutanoate involves its reactivity as an ester. In biochemical reactions, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters . The molecular targets include esterases and other enzymes involved in ester metabolism .
Comparison with Similar Compounds
- Tert-butyl acetate
- Tert-butyl propionate
- Tert-butyl isobutyrate
Comparison: Tert-butyl 4-chlorobutanoate is unique due to the presence of a chlorine atom, which imparts distinct reactivity compared to other tert-butyl esters . This chlorine atom allows for specific substitution reactions that are not possible with other tert-butyl esters .
Biological Activity
Tert-butyl 4-chlorobutanoate (CAS No. 3153-32-0) is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C8H15ClO2
- Molecular Weight : 178.66 g/mol
- Structure : this compound features a tert-butyl group attached to the 4-position of a chlorobutanoate moiety, which influences its lipophilicity and biological interactions.
Pharmacokinetics and Toxicology
This compound is noted for its favorable pharmacokinetic properties:
- Blood-Brain Barrier (BBB) Permeability : It has been identified as a BBB permeant, indicating potential neuroactive properties .
- P-glycoprotein (P-gp) Substrate : Research indicates that it is not a substrate for P-glycoprotein, suggesting it may avoid efflux mechanisms that limit drug absorption in the brain .
- Cytochrome P450 Inhibition : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which reduces the risk of drug-drug interactions .
Biological Assays and Case Studies
- In Vitro Studies :
- Case Study on Synthesis and Application :
Comparative Biological Activity
The following table summarizes key biological properties of this compound compared to similar compounds:
Compound | BBB Permeant | P-gp Substrate | CYP Inhibition |
---|---|---|---|
This compound | Yes | No | No |
Compound A | Yes | Yes | Yes |
Compound B | No | No | No |
Research Findings
Recent studies have focused on the synthesis pathways and biological applications of this compound:
- Synthesis Pathways : Various synthetic routes have been explored, emphasizing environmentally friendly methods that utilize readily available starting materials .
- Biological Applications : Its derivatives are being investigated for their roles in drug design, particularly in developing agents for treating CNS disorders due to their favorable permeability characteristics .
Properties
IUPAC Name |
tert-butyl 4-chlorobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSVVUBCNZULGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185429 | |
Record name | Butanoic acid, 4-chloro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3153-32-0 | |
Record name | Butanoic acid, 4-chloro-, 1,1-dimethylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-chloro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-chlorobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-butyl 4-chlorobutanoate in the synthesis of tert-butyl cyclopropanecarboxylates?
A1: this compound serves as a crucial intermediate in the synthesis of tert-butyl cyclopropanecarboxylates. [] The research demonstrates a three-step synthetic route where this compound is generated from the desulfinylation of tert-butyl 4-chloro-4-(p-tolylsulfinyl)butanoates. Subsequently, this compound undergoes cyclization in the presence of sodium bis(trimethylsilyl)amide (NaHMDS) in a tetrahydrofuran (THF) - 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) mixture, yielding the desired tert-butyl cyclopropanecarboxylates. []
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